![molecular formula C4HClF2N2O B6299598 5-Chloro-2,6-difluoro-pyrimidin-4-ol CAS No. 173244-06-9](/img/structure/B6299598.png)
5-Chloro-2,6-difluoro-pyrimidin-4-ol
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Overview
Description
5-Chloro-2,6-difluoro-pyrimidin-4-ol (5-Cl-2,6-DF-Pyrimidin-4-ol) is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the pyrimidine family, which is a class of heterocyclic compounds that contain a six-membered ring composed of four nitrogen atoms and two carbon atoms. 5-Cl-2,6-DF-Pyrimidin-4-ol has been used in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals, as well as in the investigation of its biochemical and physiological effects.
Scientific Research Applications
5-Cl-2,6-DF-Pyrimidin-4-ol has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. It has also been used in the investigation of its biochemical and physiological effects. Additionally, it has been used in the study of its potential as a therapeutic agent, as well as its potential as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 5-Cl-2,6-DF-Pyrimidin-4-ol is not yet fully understood. However, it is known to interact with a variety of proteins, including enzymes, and to modulate their activity. Additionally, it has been shown to interact with DNA, RNA, and lipids, and to modulate their activity as well.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Cl-2,6-DF-Pyrimidin-4-ol are not yet fully understood. However, it has been shown to interact with a variety of proteins, including enzymes, and to modulate their activity. Additionally, it has been shown to interact with DNA, RNA, and lipids, and to modulate their activity as well. It has also been shown to have anti-inflammatory, anti-tumor, and anti-fungal properties.
Advantages and Limitations for Lab Experiments
5-Cl-2,6-DF-Pyrimidin-4-ol has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. Additionally, it has a wide range of potential applications, including synthesis of pharmaceuticals and agrochemicals, investigation of its biochemical and physiological effects, and study of its potential as a therapeutic agent.
However, there are some limitations to its use in lab experiments. It has a relatively short shelf life and is sensitive to light and moisture. Additionally, it is toxic and should be handled with caution.
Future Directions
There are a variety of potential future directions for the use of 5-Cl-2,6-DF-Pyrimidin-4-ol. These include further investigation of its biochemical and physiological effects, exploration of its potential as a therapeutic agent, and study of its potential as a catalyst in organic synthesis. Additionally, further research could be done on its potential applications in the field of agrochemicals and its potential as an additive in food products. Finally, further research could be done on its potential as an environmental pollutant and its potential effects on human health.
Synthesis Methods
5-Cl-2,6-DF-Pyrimidin-4-ol can be synthesized via a two-step process. The first step is the reaction of 2,6-difluorobenzaldehyde with hydroxylamine hydrochloride in the presence of sodium hydroxide, which yields a hydroxamic acid. The second step is the reaction of the hydroxamic acid with a chlorinating agent, such as thionyl chloride, to yield 5-Cl-2,6-DF-Pyrimidin-4-ol.
properties
IUPAC Name |
5-chloro-2,4-difluoro-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HClF2N2O/c5-1-2(6)8-4(7)9-3(1)10/h(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMZXTTUHSUGNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(NC1=O)F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HClF2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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